Gemeprost

概要

準備方法

合成ルートと反応条件

ゲメプロストの合成は、酸性条件下でのプロスタグランジンE1とメタノールのエステル化を伴います。 この反応は通常、硫酸などの触媒を必要とし、目的のエステル生成物の形成を確実にするために制御された温度で行われます .

工業生産方法

工業現場では、ゲメプロストの製造は同様の合成ルートに従いますが、より大規模に行われます。このプロセスは、最終製品の一貫性と有効性を確保するために、高純度試薬と厳格な品質管理基準の使用を伴います。 反応条件は、収率を最大化し、不純物を最小限に抑えるように最適化されます .

化学反応の分析

反応の種類

ゲメプロストは、次のようなさまざまな種類の化学反応を起こします。

酸化: ゲメプロストは、さまざまな酸化誘導体を形成するために酸化される可能性があります。

還元: 還元反応は、ゲメプロストをその還元形に変換することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

形成される主な生成物

これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化は酸化プロスタグランジン誘導体を生成する可能性があり、還元は還元プロスタグランジンアナログを生成する可能性があります .

科学研究の応用

ゲメプロストは、次のようなさまざまな科学研究の応用があります。

化学: プロスタグランジンアナログとその反応を研究するためのモデル化合物として使用されます。

生物学: 細胞プロセスとシグナル伝達経路への影響について調査されています。

医学: 子宮頸管拡張と妊娠中絶における役割について臨床研究で使用されています。

科学的研究の応用

Induction of Abortion

Gemeprost is commonly used in combination with mifepristone for the termination of pregnancies, particularly in the second trimester. Several studies have demonstrated its effectiveness:

- Study Findings : A randomized trial involving 100 women showed that administering 200 mg of mifepristone followed by this compound resulted in a cumulative abortion rate of 96% within 24 hours, comparable to misoprostol (94%) but with similar side effects such as vomiting and diarrhea .

- Efficacy Comparison : Another study indicated that in a cohort receiving this compound alone, 72% aborted within 24 hours, compared to 95% when combined with mifepristone . This suggests enhanced efficacy when used in conjunction with mifepristone.

Cervical Dilation

This compound is also utilized for preoperative cervical dilation before surgical procedures:

- Clinical Use : Administered as a vaginal pessary, this compound effectively softens and dilates the cervix, facilitating easier access during surgical interventions such as dilation and curettage (D&C) procedures .

- Case Study : In an open study comparing regimens of this compound, it was noted that administration every three hours significantly reduced the need for continuous intravenous oxytocin infusions during procedures .

Comparative Studies

A comparative analysis between this compound and other agents like misoprostol has been crucial in understanding its relative effectiveness:

| Agent | Cumulative Abortion Rate (24 hrs) | Median Induction-Abortion Interval (hours) | Side Effects |

|---|---|---|---|

| This compound | 96% | 6.6 | Vomiting, Diarrhea |

| Misoprostol | 94% | 6.1 | Fever |

| This compound Alone | 72% | N/A | Uterine Pain |

Case Study 1: Second Trimester Abortion

A study involving women seeking second-trimester abortions found that those treated with a combination of mifepristone and this compound experienced a median induction-abortion interval of 6.6 hours, which was significantly shorter than those treated with this compound alone .

Case Study 2: Missed Abortion

In another study focusing on missed abortions prior to 13 weeks, treatment with this compound resulted in a complete expulsion rate of 76.7%, indicating its potential as an alternative to surgical management .

作用機序

ゲメプロストは、プロスタグランジンE2およびE3受容体にアゴニストとして結合することにより、その効果を発揮します。この結合は、オキシトシンに対する組織の感作を通じて、子宮筋収縮と進行性の子宮頸管拡張を引き起こします。 この化合物は、分娩中にプロスタグランジンによって開始される子宮頸管成熟の自然なプロセスを模倣しています .

類似の化合物との比較

類似の化合物

ミソプロストール: 同様の医療目的で使用される別のプロスタグランジンE1アナログ。

ミフェプリストン: 妊娠中絶のためにゲメプロストと組み合わせて使用されることが多い。

ジノプロストン: 子宮頸管成熟と分娩誘発に使用されるプロスタグランジンE2アナログ

ゲメプロストの独自性

ゲメプロストは、独特の薬理学的特性をもたらす特定の化学構造のためにユニークです。 これは、子宮頸管拡張と子宮収縮を誘発するのに特に有効であるため、産婦人科診療における貴重なツールとなっています .

類似化合物との比較

Similar Compounds

Misoprostol: Another prostaglandin E1 analogue used for similar medical purposes.

Mifepristone: Often used in combination with gemeprost for pregnancy termination.

Dinoprostone: A prostaglandin E2 analogue used for cervical ripening and labor induction

Uniqueness of this compound

This compound is unique due to its specific chemical structure, which provides distinct pharmacological properties. It is particularly effective in inducing cervical dilation and uterine contractions, making it a valuable tool in obstetric and gynecological practices .

生物活性

Gemeprost is a synthetic analogue of prostaglandin E1, primarily used in medical applications such as cervical dilation and the termination of pregnancy. Its biological activity is characterized by its ability to induce uterine contractions and facilitate cervical ripening, making it an essential agent in obstetrics and gynecology.

This compound acts by binding to prostaglandin E2 (PGE2) receptors, specifically EP2 and EP3 subtypes, functioning as an agonist. This interaction promotes myometrial contractions and enhances cervical dilation through increased tissue sensitivity to oxytocin . The compound is administered vaginally or intramuscularly, with systemic absorption limited to approximately 12-28% of the dose, peaking within 2-3 hours post-administration .

Pharmacokinetics

- Absorption : Limited systemic absorption; peak plasma concentration at 2-3 hours.

- Metabolism : Rapid hydrolysis to its free acid form with a half-life of 10-15 minutes.

- Elimination : About 50% excreted as metabolites in urine within 24 hours .

Case Studies and Research Findings

-

Second-Trimester Termination :

A study involving 98 cases of second-trimester termination with this compound demonstrated a high success rate. Among women treated with mifepristone followed by this compound, the abortion rates were significantly higher compared to controls receiving this compound alone. In the first 24 hours post-administration, 95% of women in the mifepristone group aborted compared to 72% in the control group . -

Cervical Ripening :

Another study assessed the histological and biophysical effects of this compound on cervical tissues. Results indicated that this compound significantly reduced the forces required for cervical dilation and decreased collagen concentration in cervical tissues, facilitating easier dilation during surgical procedures . -

Comparison with Misoprostol :

In a randomized trial comparing this compound and misoprostol for mid-trimester abortion, both agents were found effective when combined with mifepristone. However, misoprostol showed slightly higher efficacy rates than this compound in some cases .

Adverse Effects

Common side effects associated with this compound include gastrointestinal disturbances such as diarrhea and vomiting. In studies comparing different regimens, pretreatment with mifepristone was shown to reduce these side effects compared to other combinations .

Data Summary

特性

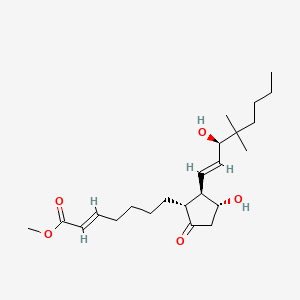

IUPAC Name |

methyl (E)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]hept-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38O5/c1-5-6-15-23(2,3)21(26)14-13-18-17(19(24)16-20(18)25)11-9-7-8-10-12-22(27)28-4/h10,12-14,17-18,20-21,25-26H,5-9,11,15-16H2,1-4H3/b12-10+,14-13+/t17-,18-,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYBOHGVERHWSSV-VNIVIJDLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)(C)C(C=CC1C(CC(=O)C1CCCCC=CC(=O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(C)(C)[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCC/C=C/C(=O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40895073 | |

| Record name | Gemeprost | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40895073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

As a prostaglandin analog, gemeprost binds to prostaglandin E2 and E3 receptors as an agonist to cause myometrial contractions and progressive cervical dilation via tissue sensitization to oxytocin. | |

| Record name | Gemeprost | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08964 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

64318-79-2 | |

| Record name | Gemeprost | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64318-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gemeprost [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064318792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gemeprost | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08964 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Gemeprost | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40895073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gemeprost | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.869 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GEMEPROST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45KZB1FOLS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。